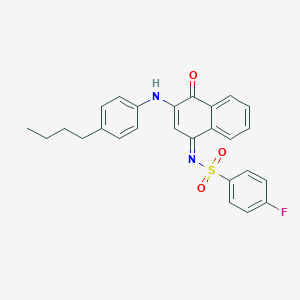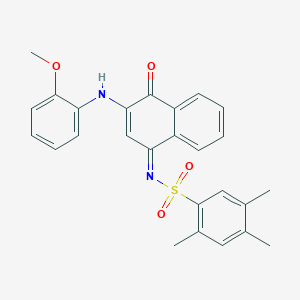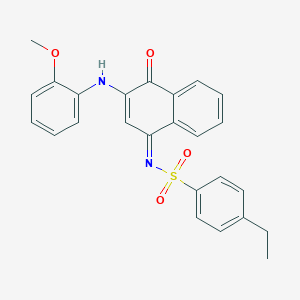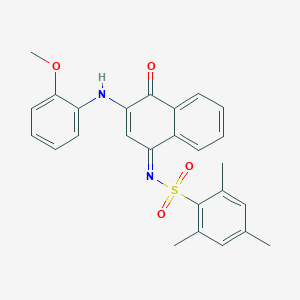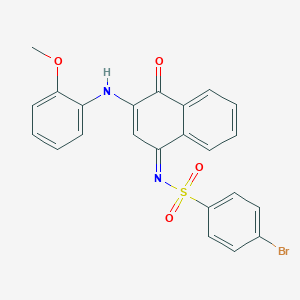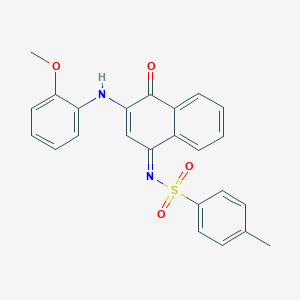
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-isonicotinoylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-isonicotinoylbenzenesulfonamide, also known as AMN082, is a chemical compound that belongs to the class of benzofuran sulfonamides. It is a selective agonist of metabotropic glutamate receptor subtype 7 (mGluR7), which is involved in the regulation of neuronal excitability and synaptic transmission. AMN082 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用机制
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-isonicotinoylbenzenesulfonamide acts as a selective agonist of mGluR7, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of mGluR7 has been shown to have inhibitory effects on neurotransmitter release, including glutamate, GABA, and dopamine, which are all involved in the regulation of neuronal excitability and synaptic transmission.
Biochemical and physiological effects:
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-isonicotinoylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects, including the modulation of synaptic transmission, the regulation of neuronal excitability, and the modulation of neurotransmitter release. It has also been shown to have anxiolytic and antidepressant effects in animal models, and to reduce drug-seeking behavior in rats trained to self-administer cocaine.
实验室实验的优点和局限性
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-isonicotinoylbenzenesulfonamide has several advantages for lab experiments, including its selective agonist activity for mGluR7, its well-established synthesis method, and its potential therapeutic applications in various neurological and psychiatric disorders. However, some limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for research on N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-isonicotinoylbenzenesulfonamide, including the development of more selective agonists for mGluR7, the investigation of its potential therapeutic applications in other neurological and psychiatric disorders, and the exploration of its potential side effects and toxicity. Additionally, further research is needed to fully understand the mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-isonicotinoylbenzenesulfonamide and its interactions with other neurotransmitter systems.
合成方法
The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-isonicotinoylbenzenesulfonamide involves several steps, including the reaction of 3-acetyl-2-methyl-1-benzofuran-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with isonicotinic acid to obtain the isonicotinoyl derivative. The final step involves the reaction of the isonicotinoyl derivative with 4-fluorobenzenesulfonyl chloride in the presence of a base to yield N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-isonicotinoylbenzenesulfonamide.
科学研究应用
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-isonicotinoylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction. It has been shown to have anxiolytic and antidepressant effects in animal models, and to reduce drug-seeking behavior in rats trained to self-administer cocaine.
属性
分子式 |
C23H17FN2O5S |
|---|---|
分子量 |
452.5 g/mol |
IUPAC 名称 |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluorophenyl)sulfonylpyridine-4-carboxamide |
InChI |
InChI=1S/C23H17FN2O5S/c1-14(27)22-15(2)31-21-8-5-18(13-20(21)22)26(23(28)16-9-11-25-12-10-16)32(29,30)19-6-3-17(24)4-7-19/h3-13H,1-2H3 |
InChI 键 |
IQJBHGOYPVRDON-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=NC=C3)S(=O)(=O)C4=CC=C(C=C4)F)C(=O)C |
规范 SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=NC=C3)S(=O)(=O)C4=CC=C(C=C4)F)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



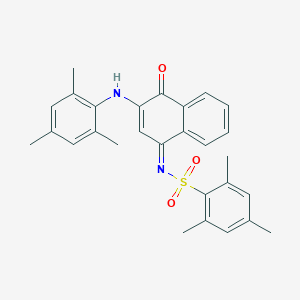

![Ethyl 4-[(4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281336.png)
![Ethyl 4-[(4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281337.png)
![N-[(1Z)-3-[(3,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B281339.png)

